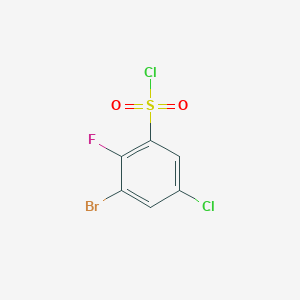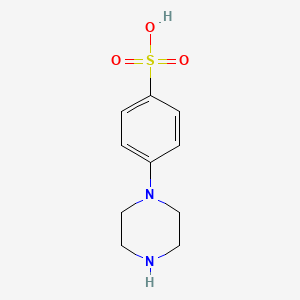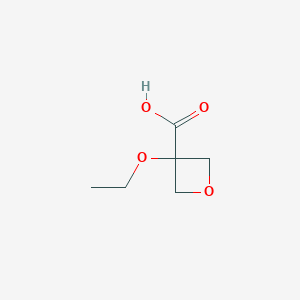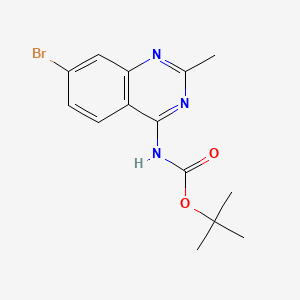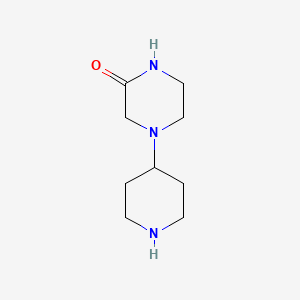
4-(Piperidin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-4-yl)piperazin-2-one is a heterocyclic organic compound that features both piperidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and piperazine moieties in its structure allows for diverse biological activities, making it a valuable scaffold in drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization under basic conditions . Another approach involves the ring opening of aziridines under the action of N-nucleophiles . These methods provide efficient routes to obtain the desired piperazin-2-one structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Piperidin-4-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
科学的研究の応用
4-(Piperidin-4-yl)piperazin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as an analgesic, antipsychotic, and antimicrobial agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(Piperidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of neurotransmission and potential therapeutic effects.
類似化合物との比較
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperazine: A six-membered heterocycle with two nitrogen atoms in opposite positions.
Piperine: An N-acylpiperidine found in plants of the Piperaceae family.
Uniqueness
4-(Piperidin-4-yl)piperazin-2-one is unique due to the combination of piperidine and piperazine rings in its structure. This dual-ring system provides a versatile scaffold for drug design, allowing for diverse biological activities and potential therapeutic applications.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
4-piperidin-4-ylpiperazin-2-one |
InChI |
InChI=1S/C9H17N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) |
InChIキー |
VSXLGSACUFTSFK-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2CCNC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



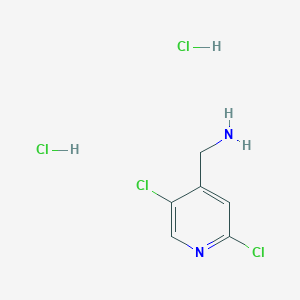
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
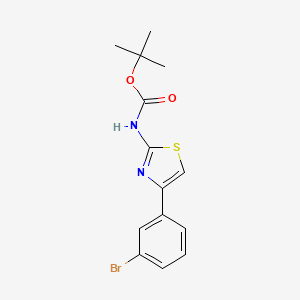
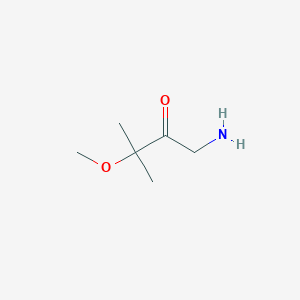
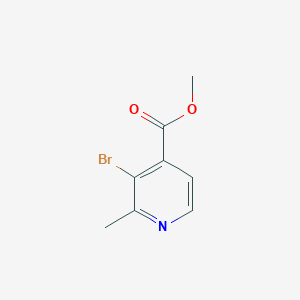
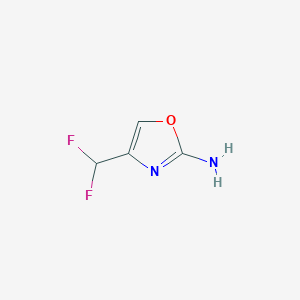
![Tert-butyl N-(6-bromothiazolo[4,5-B]pyrazin-2-YL)carbamate](/img/structure/B13498758.png)
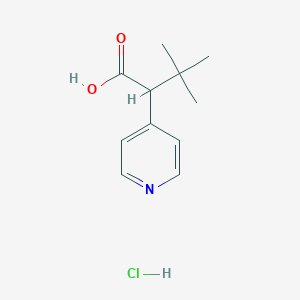
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
